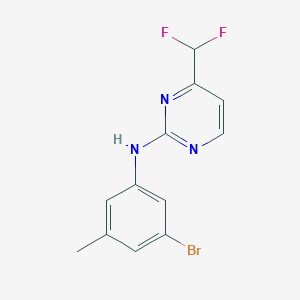

N-(3-bromo-5-methylphenyl)-4-(difluoromethyl)pyrimidin-2-amine

Description

N-(3-Bromo-5-methylphenyl)-4-(difluoromethyl)pyrimidin-2-amine is a pyrimidine derivative featuring a 3-bromo-5-methylphenyl group attached to the pyrimidin-2-amine core, with a difluoromethyl substituent at the 4-position of the pyrimidine ring. This compound belongs to a class of small molecules designed for therapeutic applications, particularly in oncology, due to the structural versatility of pyrimidine-based scaffolds. The bromine atom at the 3-position of the phenyl ring enhances electron-withdrawing properties, while the methyl group at the 5-position contributes steric bulk and lipophilicity. The difluoromethyl group on the pyrimidine ring balances electronic effects and metabolic stability, making it a candidate for targeted kinase inhibition or radiosensitization .

Properties

IUPAC Name |

N-(3-bromo-5-methylphenyl)-4-(difluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrF2N3/c1-7-4-8(13)6-9(5-7)17-12-16-3-2-10(18-12)11(14)15/h2-6,11H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVHBYRYYQOCPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)NC2=NC=CC(=N2)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-bromo-5-methylphenyl)-4-(difluoromethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis pathways, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : CHBrFN

- Molecular Weight : 314.13 g/mol

- CAS Number : 1312535-50-4

The compound features a pyrimidine core substituted with a brominated phenyl group and a difluoromethyl moiety, which may influence its pharmacological properties.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound, particularly its effects on cancer cell lines and potential mechanisms of action.

Anticancer Activity

-

Inhibition of Cell Proliferation :

- The compound has shown significant inhibitory effects on cancer cell lines, particularly in breast cancer models such as MDA-MB-231. Research indicates an IC value as low as 0.126 μM, indicating potent activity against these cells while exhibiting a much lower effect on non-cancerous cells like MCF10A, suggesting selectivity for cancer cells .

- Mechanism of Action :

Pharmacokinetic Profile

The pharmacokinetic characteristics of this compound suggest favorable properties:

- Bioavailability : Approximately 31.8% following oral administration.

- Clearance Rate : 82.7 mL/h/kg, indicating moderate clearance from the body .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC Value | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 0.126 μM | Potent inhibition of proliferation |

| Anticancer | MCF10A | >10 μM | Low toxicity towards non-cancerous cells |

| MMP Inhibition | In vitro assays | Not specified | Significant inhibition of MMP-2 and MMP-9 |

Synthesis Pathways

The synthesis of this compound involves multiple steps that can include:

- Formation of the pyrimidine ring.

- Introduction of the difluoromethyl group.

- Bromination of the phenyl ring.

The synthetic routes have been optimized to achieve high yields, with reported yields around 69% in laboratory settings, demonstrating efficiency in production.

Comparison with Similar Compounds

Fluorinated Pyrimidine Derivatives

- N-(3-Bromo-5-Methylphenyl)-4-(Trifluoromethyl)Pyrimidin-2-Amine (): This analogue replaces the difluoromethyl group with a trifluoromethyl (-CF₃) substituent.

N-(Pyridin-2-yl)-4-(Thiazol-5-yl)Pyrimidin-2-Amine ():

Substitution of the phenyl ring with pyridyl or thiazol groups introduces nitrogen heteroatoms, improving water solubility and hydrogen-bonding capacity. These modifications are common in cyclin-dependent kinase (CDK4/6) inhibitors, where heterocycles enhance interactions with ATP-binding domains .

Substituent Position and Electronic Effects

- N-(4-Nitrophenyl)-4-(Pyridin-3-yl)Pyrimidin-2-Amine (): The nitro (-NO₂) group at the 4-position of the phenyl ring is strongly electron-withdrawing, contrasting with the bromine (-Br) in the target compound. Nitro groups may improve electrophilicity but increase toxicity risks, whereas bromine offers a balance between electronic modulation and synthetic versatility .

- In contrast, the bromine and methyl groups in the target compound prioritize hydrophobic interactions, which may improve blood-brain barrier penetration .

Kinase Inhibition

- CDK4/6 Inhibitors (): Compounds like 4-thiazol-N-(pyridine-2-yl)pyrimidin-2-amine exhibit nanomolar IC₅₀ values against CDK4/6, critical for breast cancer therapy. The target compound’s difluoromethyl group may reduce off-target effects compared to bulkier substituents like thiazole .

JNK Inhibitors ():

Derivatives such as N-(4-(1H-1,2-Triazol-1-yl)phenyl)-4-phenylpyrimidin-2-amine target c-Jun N-terminal kinase (JNK). The bromine and methyl groups in the target compound could enhance selectivity for JNK isoforms over other kinases .

Radiosensitization

- N-Phenylpyrimidin-2-Amine (PPA) Derivatives ():

Compounds like PPA1 (4-(4-fluorophenyl)-N-phenylpyrimidin-2-amine) radiosensitize lung cancer cells by disrupting cell cycle checkpoints. The difluoromethyl group in the target compound may similarly enhance radiation-induced DNA damage .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(3-bromo-5-methylphenyl)-4-(difluoromethyl)pyrimidin-2-amine, and how can regioselectivity be controlled?

- Methodology :

- Nucleophilic Aromatic Substitution : React 2-aminopyrimidine derivatives with 3-bromo-5-methylphenyl halides under basic conditions (e.g., K₂CO₃ in DMF) to ensure amine coupling at the pyrimidine C2 position .

- Coupling Reactions : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for introducing the difluoromethyl group, optimizing ligand selection (e.g., XPhos) to enhance yield .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm, difluoromethyl CF₂H splitting) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 354.01 Da) .

- X-ray Crystallography : Use SHELX for refinement; optimize crystal growth via vapor diffusion (e.g., DMSO/water) to resolve halogen bonding interactions .

Advanced Research Questions

Q. How can molecular docking predict the kinase inhibitory activity of this compound, and how are results validated experimentally?

- Computational Approach :

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., CDK4/6). Focus on hydrogen bonding with hinge regions (pyrimidine N1) and hydrophobic interactions with the difluoromethyl group .

- Experimental Validation :

- Enzymatic Assays : Measure IC₅₀ via fluorescence-based kinase assays (e.g., ADP-Glo™) at varying ATP concentrations (1–100 μM) .

- Crystallography : Co-crystallize with target kinases (e.g., PDB: 4BCF) to confirm binding modes .

Q. What strategies resolve discrepancies in reported bioactivity data for structurally similar pyrimidine derivatives?

- Analysis Framework :

- SAR Studies : Compare substituent effects (e.g., bromo vs. chloro, methyl vs. trifluoromethyl) on potency .

- Assay Conditions : Standardize cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hrs) to minimize variability .

- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., imatinib for kinase targets) .

Q. How can fluorinated group stability be optimized during synthesis and storage?

- Stabilization Techniques :

- Reaction Conditions : Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of CF₂H .

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups temporarily during coupling steps .

- Storage : Store at -20°C under desiccation to limit moisture-induced degradation .

Q. What crystallographic methods elucidate binding interactions in enzyme-inhibitor complexes?

- Workflow :

- Crystal Optimization : Screen crystallization conditions (e.g., PEG 3350, pH 7.4) using sitting-drop vapor diffusion .

- Data Collection : Collect high-resolution (<2.0 Å) data at synchrotron facilities (e.g., ESRF ID30B) .

- Refinement : Apply SHELXL for anisotropic B-factor refinement; validate electron density maps for halogen (Br) and fluorine positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.